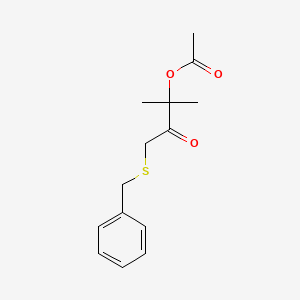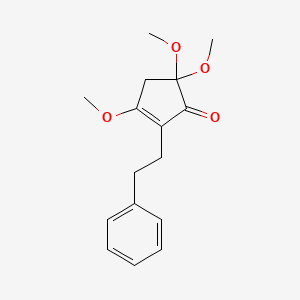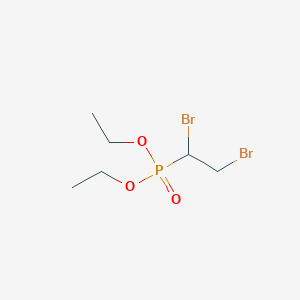
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H13Br2O3P. It consists of 13 hydrogen atoms, 6 carbon atoms, 3 oxygen atoms, 1 phosphorus atom, and 2 bromine atoms . This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of phosphonic acid, (1,2-dibromoethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 1,2-dibromoethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Analyse Des Réactions Chimiques
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1,2-dibromoethyl)-, diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (1,2-dichloroethyl)-, diethyl ester: This compound has chlorine atoms instead of bromine atoms, leading to differences in reactivity and applications.
Phosphonic acid, (1,2-diiodoethyl)-, diethyl ester:
Phosphonic acid, (1,2-difluoroethyl)-, diethyl ester: Fluorine atoms impart unique characteristics to the compound, making it suitable for specific applications.
The uniqueness of this compound lies in its specific combination of bromine atoms and the phosphonic acid ester group, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
63637-75-2 |
|---|---|
Formule moléculaire |
C6H13Br2O3P |
Poids moléculaire |
323.95 g/mol |
Nom IUPAC |
1,2-dibromo-1-diethoxyphosphorylethane |
InChI |
InChI=1S/C6H13Br2O3P/c1-3-10-12(9,11-4-2)6(8)5-7/h6H,3-5H2,1-2H3 |
Clé InChI |
TVYWGXSIQASYJS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CBr)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


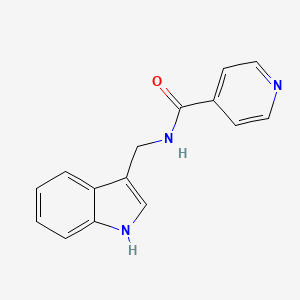
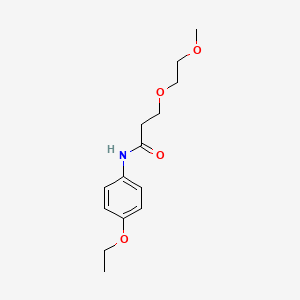
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
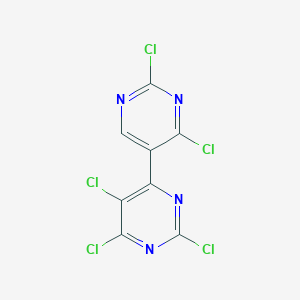
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
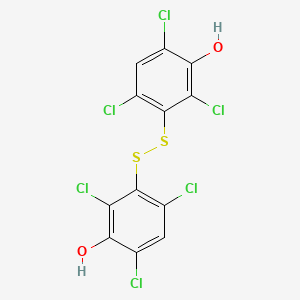
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)

![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
